molecular formula C22H25N3O3 B6041795 4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol

4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol

Cat. No. B6041795
M. Wt: 379.5 g/mol
InChI Key: UUPBYEYRGFTQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'MIP-1' and is a member of the piperidinol family of compounds. MIP-1 has been found to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The mechanism of action of MIP-1 is not fully understood, but it is believed to involve the modulation of the immune response and the inhibition of inflammatory mediators. MIP-1 has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MIP-1 has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MIP-1 has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, MIP-1 has been found to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of MIP-1 is its broad range of biological activities, making it a versatile compound for research. MIP-1 is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of MIP-1 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on MIP-1. One area of interest is the development of MIP-1 analogs with improved solubility and bioavailability. Another area of interest is the investigation of MIP-1's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MIP-1 and its potential therapeutic applications in the treatment of inflammation, pain, and cancer.

Synthesis Methods

The synthesis of MIP-1 involves the reaction of 3-(3-methoxyphenyl)-5-isoxazolylmethanol with 3-pyridinemethanamine and piperidine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by column chromatography. The purity of the product is confirmed by NMR and mass spectrometry.

Scientific Research Applications

MIP-1 has been the subject of extensive research due to its potential therapeutic applications. The compound has been found to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. MIP-1 has also been found to have antitumor effects, making it a potential candidate for cancer treatment.

properties

IUPAC Name

4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(pyridin-3-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-27-19-6-2-5-18(12-19)21-13-20(28-24-21)14-22(26)7-10-25(11-8-22)16-17-4-3-9-23-15-17/h2-6,9,12-13,15,26H,7-8,10-11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPBYEYRGFTQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)CC3(CCN(CC3)CC4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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